

# Technical Support Center: Ceftriaxone Sodium Salt Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Ceftriaxone sodium salt |           |
| Cat. No.:            | B15125923               | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, troubleshooting, and avoiding interference caused by **Ceftriaxone sodium salt** in various biochemical assays.

# **Frequently Asked Questions (FAQs)**

Q1: Which common biochemical assays are known to be affected by Ceftriaxone interference?

A1: Ceftriaxone has been reported to interfere with several common laboratory tests. These include:

- Bilirubin assays: Ceftriaxone can displace bilirubin from its binding to serum albumin, leading to an apparent decrease in unconjugated bilirubin and an increase in erythrocyte-bound bilirubin.[1][2][3] This is particularly significant in neonates with hyperbilirubinemia.[3][4]
- Glucose tests: Ceftriaxone, like other cephalosporins, can cause false-positive results in urinary glucose tests.[5][6][7] Some blood glucose monitoring systems may also be affected.
   [8]
- Creatinine assays: Cephalosporins can interfere with creatinine measurements, particularly when using the Jaffe method, leading to falsely elevated results.[9]
- Direct Coombs Test: Ceftriaxone can induce a positive direct Coombs test, which is used to detect immune-mediated hemolytic anemia.[6][7]



- Lactate Dehydrogenase (LDH): Elevated LDH levels have been observed in patients treated with Ceftriaxone, sometimes as a result of drug-induced hemolysis.[5][10]
- Coagulation Panels: Alterations in prothrombin time (PT) have been noted in patients undergoing Ceftriaxone therapy.[4][11]

Q2: What is the primary mechanism of Ceftriaxone interference in bilirubin assays?

A2: The primary mechanism is competitive displacement. Ceftriaxone has a high affinity for serum albumin and can displace bilirubin from its binding sites.[1][2] This increases the concentration of unbound, or "free," bilirubin, which can then bind to erythrocytes. This leads to a decrease in the measured unconjugated bilirubin in the plasma and a simultaneous increase in erythrocyte-bound bilirubin.[1][2]

Q3: Can Ceftriaxone administration lead to in-vivo effects that alter laboratory results?

A3: Yes, beyond direct analytical interference, Ceftriaxone can induce physiological changes that impact lab results. For instance, it has been associated with drug-induced immune hemolytic anemia (DIIHA).[10][12] This can lead to a significant decrease in hemoglobin, an increase in LDH and bilirubin, and potentially acute renal failure.[10][13] Additionally, Ceftriaxone can precipitate in the gallbladder, which may lead to alterations in liver function tests such as AST and ALT.[4]

Q4: Are there alternative analytical methods that are less susceptible to Ceftriaxone interference?

A4: Yes, for assays where Ceftriaxone causes direct analytical interference, employing a more specific measurement technology can mitigate the issue. For example, while some urine glucose tests based on copper reduction methods may show false positives, enzymatic methods are generally less affected. For quantification of substances in the presence of Ceftriaxone, methods like High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offer high specificity and can separate the analyte of interest from the interfering drug.[14]

## **Troubleshooting Guides**

## Troubleshooting & Optimization





Problem 1: Unexpectedly low unconjugated bilirubin levels in a patient sample being treated with Ceftriaxone.

- Possible Cause: Ceftriaxone is likely displacing bilirubin from albumin, leading to its
  partitioning with erythrocytes and a subsequent decrease in plasma concentration.[1][2]
- Troubleshooting Steps:
  - Review the patient's medication record to confirm Ceftriaxone administration.
  - Consider measuring both plasma and erythrocyte-bound bilirubin to get a complete picture of total bilirubin.
  - If feasible, and clinically appropriate, consider an alternative antibiotic to confirm the effect.
  - Utilize analytical methods that can measure total bilirubin without being affected by its binding state.

Problem 2: False-positive urine glucose test in a patient receiving Ceftriaxone.

- Possible Cause: Ceftriaxone, a cephalosporin, is known to interfere with certain urine glucose tests, particularly those based on copper reduction methods.[5][6][7]
- Troubleshooting Steps:
  - Confirm the type of urine glucose test being used.
  - If it is a non-enzymatic test, switch to a glucose oxidase-based enzymatic test for urine glucose measurement.
  - Correlate urine glucose findings with blood glucose measurements for a more accurate assessment of the patient's glycemic status.

Problem 3: Elevated creatinine levels in a patient on Ceftriaxone therapy without other signs of renal impairment.

 Possible Cause: Ceftriaxone can interfere with the Jaffe method for creatinine determination, leading to a false elevation.



- Troubleshooting Steps:
  - Verify the methodology used for creatinine measurement by the clinical laboratory.
  - If the Jaffe method is in use, request a re-analysis using an enzymatic creatinine assay,
     which is less prone to this interference.

 Evaluate other markers of renal function, such as blood urea nitrogen (BUN) and glomerular filtration rate (GFR), to get a comprehensive clinical picture.

**Quantitative Data Summary** 

| Assay                    | Interfering<br>Substance                     | Observed<br>Effect                                                                  | Ceftriaxone<br>Concentration   | Notes                                                                       |
|--------------------------|----------------------------------------------|-------------------------------------------------------------------------------------|--------------------------------|-----------------------------------------------------------------------------|
| Bilirubin                | Ceftriaxone                                  | Decrease in unconjugated bilirubin, increase in erythrocytebound bilirubin.  [1][2] | Therapeutic concentrations     | Effect is more pronounced at lower Ceftriaxone concentrations.              |
| Urinary Glucose          | Ceftriaxone                                  | False-positive results.[5][6][7]                                                    | Not specified                  | Primarily with copper reduction methods.[6][7]                              |
| Creatinine               | Cephalosporins<br>(including<br>Ceftriaxone) | Positive<br>interference<br>(falsely high).[9]                                      | ≥ 100 µg/mL (for<br>Cefoxitin) | Interference is<br>method-<br>dependent (Jaffe<br>method).[9]               |
| Prothrombin<br>Time (PT) | Ceftriaxone                                  | Alterations in PT. [4][11]                                                          | Not specified                  | Monitoring is recommended in patients with impaired vitamin K synthesis.[4] |

# **Experimental Protocols**



Protocol 1: Sample Pre-treatment for Removal of Ceftriaxone using Protein Precipitation

This protocol is adapted for research purposes to reduce Ceftriaxone concentration in plasma samples prior to analysis with a potentially affected assay.

#### Materials:

- Plasma sample containing Ceftriaxone
- Acetonitrile, cold (4°C)
- Methanol, cold (4°C)
- Microcentrifuge tubes
- Microcentrifuge
- Pipettes

#### Method:

- Pipette 100 μL of the plasma sample into a clean microcentrifuge tube.
- Add 900 μL of cold acetonitrile or methanol to the plasma sample.[14][15]
- Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant, which contains the analytes of interest with a reduced concentration of protein-bound Ceftriaxone.
- The supernatant can now be used for downstream analysis. Note that this method may also precipitate protein-bound analytes of interest. Validation is required.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Ceftriaxone Quantification



This protocol provides a general framework for the chromatographic separation and quantification of Ceftriaxone, which can be used to determine its concentration in a sample or to develop separation methods for other analytes.

#### Materials:

- HPLC system with a UV or MS/MS detector
- C18 analytical column (e.g., Agilent Zorbax Eclipse Plus C18)[14]
- Mobile Phase A: 10 mM ammonium formate with 2% formic acid in water[14]
- Mobile Phase B: Acetonitrile[14]
- Ceftriaxone standard
- Sample for analysis

#### Method:

- Prepare the mobile phases and degas them.
- Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 0.4 mL/min.[14]
- Prepare a standard curve of Ceftriaxone in a suitable solvent.
- Inject a known volume of the prepared sample onto the column.
- Run a gradient elution to separate Ceftriaxone from other components. An example gradient could be:
  - 0-2 min: 5% B
  - o 2-7 min: Ramp to 95% B
  - o 7-8 min: Hold at 95% B
  - 8-8.1 min: Return to 5% B



- o 8.1-10 min: Re-equilibrate at 5% B
- Detect Ceftriaxone using a UV detector (e.g., at 272 nm) or an MS/MS detector in positive ion mode.
- Quantify the amount of Ceftriaxone in the sample by comparing its peak area to the standard curve.

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of Ceftriaxone interference in bilirubin assays.





Click to download full resolution via product page

Caption: Troubleshooting workflow for Ceftriaxone interference.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. karger.com [karger.com]
- 2. Displacement effect of ceftriaxone on bilirubin bound to human serum albumin PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. mdlinx.com [mdlinx.com]
- 7. labme.ai [labme.ai]
- 8. Drug Interference in Self-Monitoring of Blood Glucose and the Impact on Patient Safety: We Can Only Guard Against What We Are Looking for PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug interference with biochemical laboratory tests PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceftriaxone-induced hemolytic anemia with severe renal failure: a case report and review of literature PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Ceftriaxone-Induced Hemolytic Anemia: A Rare Case Report PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Technical Support Center: Ceftriaxone Sodium Salt Interference in Biochemical Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15125923#avoiding-interference-of-ceftriaxone-sodium-salt-in-biochemical-assays]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com